Cas no 1396320-44-7 (2-(2,3-dihydro-1H-inden-2-yl)morpholine)

2-(2,3-Dihydro-1H-inden-2-yl)morpholine is a heterocyclic compound featuring a morpholine moiety fused to a 2,3-dihydroindene scaffold. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The morpholine ring enhances solubility and bioavailability, while the dihydroindene core provides structural rigidity, improving binding affinity in target applications. Its balanced lipophilicity and electron-rich nature facilitate diverse functionalization, enabling its use in the development of bioactive molecules. The compound’s stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in medicinal chemistry and material science research.
2-(2,3-dihydro-1H-inden-2-yl)morpholine structure
1396320-44-7 structure
Product Name:2-(2,3-dihydro-1H-inden-2-yl)morpholine
CAS No:1396320-44-7
MF:C13H17NO
MW:203.280183553696
CID:5795909
PubChem ID:165666885
Update Time:2025-10-31

2-(2,3-dihydro-1H-inden-2-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-dihydro-1H-inden-2-yl)morpholine
    • 1396320-44-7
    • EN300-1745001
    • Inchi: 1S/C13H17NO/c1-2-4-11-8-12(7-10(11)3-1)13-9-14-5-6-15-13/h1-4,12-14H,5-9H2
    • InChI Key: CYTDZFKLGGKXMV-UHFFFAOYSA-N
    • SMILES: O1CCNCC1C1CC2C=CC=CC=2C1

Computed Properties

  • Exact Mass: 203.131014166g/mol
  • Monoisotopic Mass: 203.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 21.3Ų

2-(2,3-dihydro-1H-inden-2-yl)morpholine Pricemore >>

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Additional information on 2-(2,3-dihydro-1H-inden-2-yl)morpholine

2-(2,3-dihydro-1H-inden-2-yl)morpholine: A Comprehensive Overview

2-(2,3-dihydro-1H-inden-2-yl)morpholine (CAS No. 1396320-44-7) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug discovery and development. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 2-(2,3-dihydro-1H-inden-2-yl)morpholine.

The molecular formula of 2-(2,3-dihydro-1H-inden-2-yl)morpholine is C13H17N1O1, and it has a molecular weight of approximately 207.27 g/mol. The compound features a morpholine ring fused with a 2,3-dihydroindenyl moiety, which imparts unique chemical and physical properties. The morpholine ring is known for its basicity and ability to form hydrogen bonds, while the indenyl group contributes to the compound's lipophilicity and structural rigidity.

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)morpholine can be achieved through various routes. One common method involves the reaction of 2-(aminomethyl)-1,3-dihydroinden-1-one with morpholine in the presence of a suitable catalyst. This reaction typically proceeds via an amine coupling mechanism, resulting in the formation of the desired product. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods, such as the use of microwave-assisted synthesis and catalytic systems that minimize byproducts and waste.

In terms of biological activity, 2-(2,3-dihydro-1H-inden-2-yl)morpholine has shown promising results in several areas. Studies have demonstrated its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets in drug discovery for various diseases. Specifically, this compound has been found to exhibit selective binding to certain GPCRs, making it a valuable tool for understanding receptor function and developing novel therapeutic agents.

Recent research has also explored the use of 2-(2,3-dihydro-1H-inden-2-yl)morpholine in neuropharmacology. Preliminary studies suggest that it may have neuroprotective properties and could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it an attractive candidate for further investigation in this field.

In addition to its potential therapeutic applications, 2-(2,3-dihydro-1H-inden-2-yl)morpholine has been studied for its use as a chiral ligand in asymmetric catalysis. The unique stereochemistry of this compound allows it to facilitate enantioselective reactions with high efficiency and selectivity. This property has significant implications for the synthesis of chiral drugs and other fine chemicals.

The safety profile of 2-(2,3-dihydro-1H-inden-2-yl)morpholine is an important consideration for its practical applications. Toxicological studies have shown that it exhibits low toxicity at relevant concentrations, making it suitable for use in both laboratory settings and potential clinical applications. However, as with any chemical compound, appropriate handling and storage protocols should be followed to ensure safety.

In conclusion, 2-(2,3-dihydro-1H-inden-2-yl)morpholine (CAS No. 1396320-44-7) is a multifaceted compound with a wide range of potential applications in chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an intriguing subject for further investigation. As research continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, potentially leading to significant breakthroughs in drug discovery and development.

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